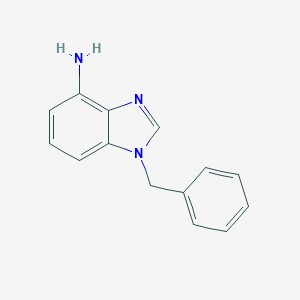

1-Benzyl-1,3-benzodiazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-1,3-benzodiazol-4-amine is a heterocyclic compound with the molecular formula C14H13N3. It belongs to the class of benzodiazoles, which are characterized by a benzene ring fused to a diazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,3-benzodiazol-4-amine can be synthesized through various methods. One common approach involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound, followed by a redox reaction to obtain the desired product . Another method involves the coupling of 1,2-diaminobenzenes with carboxylic acids or aldehydes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzodiazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds

1-Benzyl-1,3-benzodiazol-4-amine serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various reactions, including:

- Oxidation : Can be oxidized to form oxides.

- Reduction : Yields amine derivatives.

- Substitution Reactions : The benzene ring facilitates electrophilic and nucleophilic substitutions.

These reactions are essential for developing new materials and pharmaceuticals.

Biological Applications

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For example, it has shown significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81 μg/mL | |

| Escherichia coli | 50 μg/mL | |

| Pseudomonas aeruginosa | 50 μg/mL |

Anticancer Activities

The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit cancer cell proliferation at low micromolar concentrations. A notable study reported that this compound significantly reduced the viability of various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial properties of benzodiazole derivatives, this compound exhibited strong inhibition against E. coli and B. subtilis, comparable to standard antibiotics like ciprofloxacin and fluconazole. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Efficacy

Another investigation explored the anticancer effects of this compound on human cancer cell lines. Results indicated that treatment with this compound led to significant apoptosis in cancer cells, with mechanisms involving the modulation of specific signaling pathways related to cell survival and proliferation .

Medical Applications

Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing. Its ability to interact with biological targets makes it a promising candidate for drug development in treating various diseases, including cancer and infectious diseases. The compound's unique structure allows it to modulate enzyme activity and receptor interactions effectively.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

- 1-Benzyl-1,3-benzodiazol-4-amine

- 1-Benzylbenzimidazol-4-amine

- 1H-Benzimidazol-4-amine

Comparison: this compound is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Biological Activity

Overview

1-Benzyl-1,3-benzodiazol-4-amine is a heterocyclic compound that belongs to the benzodiazole family. Its molecular formula is C14H13N3, and it has garnered attention in various fields of biological research due to its significant biological activities, including antimicrobial, anticancer, and antiviral properties. This compound's unique structure allows it to interact with a variety of biological targets, making it a subject of interest for therapeutic applications.

- Molecular Weight: 223.27 g/mol

- Canonical SMILES: C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N

Anticancer Properties

This compound exhibits notable anticancer activity. Its mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis. Similar compounds have shown competitive inhibition of colchicine binding to tubulin, indicating potential as an antimitotic agent .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 10 | Inhibition of tubulin polymerization |

| Study B | MCF-7 | 15 | Induction of apoptosis |

| Study C | A549 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Antiviral Properties

Research indicates that this compound may possess antiviral properties, particularly against certain RNA viruses. The exact mechanism remains under investigation but may involve interference with viral replication processes.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Tubulin Interaction: Inhibition of microtubule assembly leads to disruption in mitotic spindle formation.

- Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular metabolism and signaling pathways.

- Receptor Modulation: It can alter receptor functions that are critical for cell communication and response to external stimuli.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its relatively low molecular weight. Compounds with a molecular weight below 500 g/mol typically exhibit good bioavailability.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on murine models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Spectrum Evaluation

Clinical isolates from patients with bacterial infections were tested against the compound. Results demonstrated effective inhibition against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining the crystal structure of 1-Benzyl-1,3-benzodiazol-4-amine?

- Methodology : Use single-crystal X-ray diffraction with the SHELX software suite (e.g., SHELXL for refinement and SHELXD/SHELXS for structure solution). Key steps include:

- Data collection with high-resolution detectors.

- Space group determination using SHELXT .

- Refinement of atomic coordinates and displacement parameters with SHELXL, incorporating restraints for disordered moieties .

- Critical considerations : Validate hydrogen bonding and π-stacking interactions via PLATON or Mercury to ensure structural accuracy.

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

- Methodology :

- Cyclocondensation : React benzylamine derivatives with carbonyl precursors under acidic or basic conditions (e.g., using 2-benzothiazolyl guanidine as a scaffold, analogous to methods for benzo[d]thiazol-2-amines ).

- Optimization : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., p-toluenesulfonic acid) to maximize yield and purity .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR and mass spectrometry.

Advanced Research Questions

Q. How can conflicting crystallographic data during refinement of this compound be resolved?

- Analysis : Discrepancies may arise from twinning, disorder, or incorrect space group assignment. Strategies include:

- Using the TWIN/BASF commands in SHELXL to model twinning .

- Applying restraints to disordered benzyl groups to reduce overfitting .

- Cross-validating results with spectroscopic data (e.g., comparing calculated and experimental IR/Raman spectra) .

Q. What strategies address regioselectivity challenges in benzodiazole ring formation during synthesis?

- Methodology :

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro or fluorine) to guide cyclization .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict favorable transition states and regiochemical outcomes.

- Experimental validation : Compare NMR shifts of intermediates with simulated spectra to confirm regioselectivity .

Q. How do substitution patterns on the benzodiazole ring influence molecular packing and crystallographic stability?

- Methodology :

- Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯π, van der Waals) .

- Compare lattice energies (PIXEL method) for derivatives with varying substituents (e.g., methyl vs. fluoro groups).

Q. Biological Activity & Data Analysis

Q. How is the antimicrobial activity of this compound evaluated, and how are data inconsistencies reconciled?

- Methodology :

- Screening assays : Use agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Data normalization : Express activity as minimum inhibitory concentration (MIC) relative to controls (e.g., ciprofloxacin) .

- Contradiction resolution :

- Triangulate results across multiple assays (e.g., disk diffusion vs. time-kill studies) .

- Account for strain-specific resistance mechanisms via genomic analysis .

Q. How can conflicting biological activity data across studies be systematically analyzed?

- Framework :

- Perform meta-analysis using PRISMA guidelines to identify biases (e.g., solvent effects, inoculum size variations) .

- Apply multivariate statistics (PCA or cluster analysis) to isolate structural determinants of activity (e.g., logP, H-bond acceptors) .

- Case study : For inconsistent antifungal results, re-test compounds under standardized CLSI M27/M38 protocols .

Q. Characterization & Validation

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Protocol :

- NMR : Assign signals via 2D experiments (HSQC, HMBC) to resolve benzodiazole proton environments .

- MS : Use high-resolution ESI-MS to confirm molecular ions and fragmentation patterns.

- HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) .

- Validation : Cross-reference with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

Properties

IUPAC Name |

1-benzylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-12-7-4-8-13-14(12)16-10-17(13)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYBXATLKLSKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.